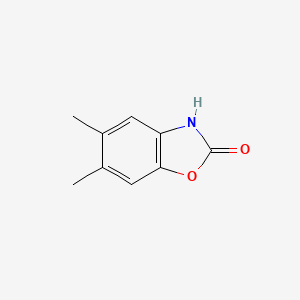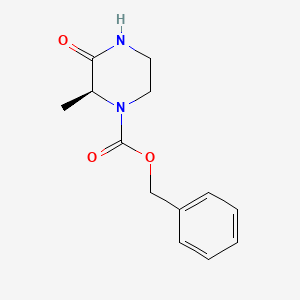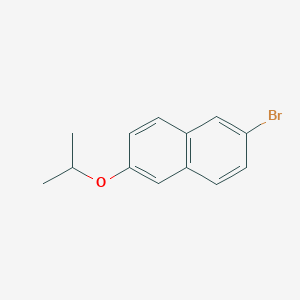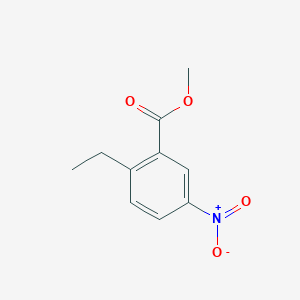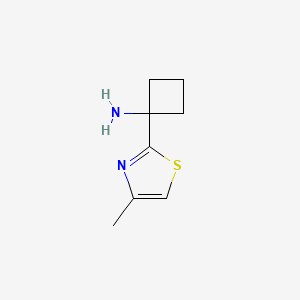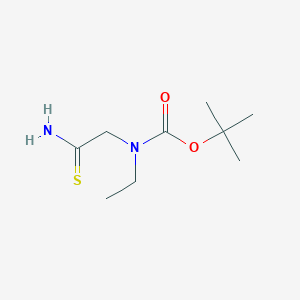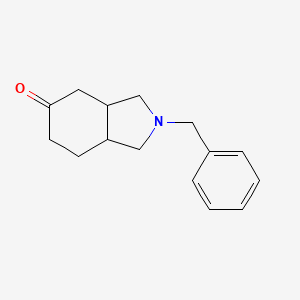
2-benzyl-octahydro-1H-isoindol-5-one
Descripción general
Descripción
2-Benzyl-octahydro-1H-isoindol-5-one is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 . It is commonly used in research and industrial settings.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO/c17-15-7-6-13-10-16 (11-14 (13)8-15)9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a melting point of 140-142 degrees Celsius .Aplicaciones Científicas De Investigación
Inhibition Properties in Corrosion Prevention
Research has explored the effectiveness of certain compounds in corrosion inhibition, which indirectly relates to the broader category of compounds including 2-benzyl-octahydro-1H-isoindol-5-one. For instance, the study of spirocyclopropane derivatives highlighted their potential as green and environmentally friendly corrosion inhibitors for mild steel in acidic solutions. These compounds, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (2-MPOD) and its analogs, have shown promising inhibition efficiency, which is attributed to the adsorption of inhibitors on the metal surface, following the Langmuir isotherm model. The research suggests that π-electrons and lone-pair electrons contribute to the enhanced adsorption and corrosion inhibition (Chafiq et al., 2020).
Catalysis and Organic Synthesis
The catalytic properties of certain compounds within the isoindole family have been studied, such as the ruthenium(II)-catalyzed redox-neutral oxidative cyclization of benzimidates with alkenes, leading to the synthesis of 1H-isoindoles and 2H-isoindoles. This process involves the conversion of 1H-isoindoles into nitrogen-containing heterocycles, supported by experimental evidence and density functional theory (DFT) calculations, showcasing the versatility of these catalysts in organic synthesis (Manikandan et al., 2017).
Material Science and Engineering
In material science, the study of covalent organic frameworks (COFs) with hydrazone linkages has presented new avenues for creating highly crystalline, chemically, and thermally stable porous materials. These COFs, such as COF-42 and COF-43, exemplify the potential of isoindole-based compounds in constructing advanced materials with wide-ranging applications, including gas storage, separation, and catalysis (Uribe-Romo et al., 2011).
Environmental and Energy Applications
Research into liquid-liquid equilibria for systems involving octan-2-one, dihydroxybenzene, and water has provided insights into the extraction efficiency and selectivity of solvents. This research is relevant to the broader chemical space of isoindoles, highlighting the importance of understanding solvent properties in environmental and energy applications. The study demonstrated octan-2-one's potential as an efficient extraction solvent for dihydric phenols from water, underscoring the role of chemical properties and interactions in environmental science (Jiang et al., 2019).
Photophysical Properties and Semiconductor Applications
The synthesis and investigation of isoindigo-containing molecular semiconductors have revealed the impact of backbone extension on molecular organization and performance in organic solar cells. Research in this area suggests that extending the π-conjugated backbone can enhance crystallinity, molecular ordering, and ultimately the efficiency of isoindigo-based small molecules in photovoltaic applications, illustrating the potential of isoindole derivatives in the development of high-performance organic electronics (Ren et al., 2014).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-benzyl-3,3a,4,6,7,7a-hexahydro-1H-isoindol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJXWSGDBZJYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




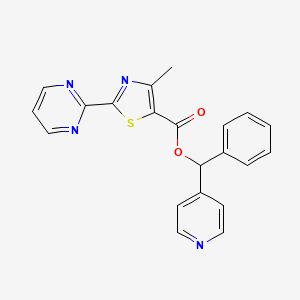
![[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1523888.png)
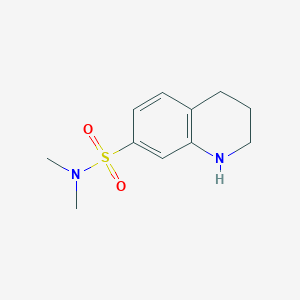
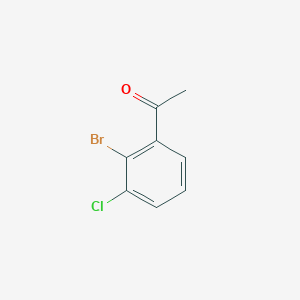
![1-Azaspiro[4.4]nonane-2,4-dione](/img/structure/B1523897.png)
